molecular formula C11H10N2O4 B1331854 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid CAS No. 4572-80-9

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Cat. No.: B1331854
CAS No.: 4572-80-9
M. Wt: 234.21 g/mol
InChI Key: QAUAVUXZOYSZHE-UHFFFAOYSA-N
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Description

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid is a chemical compound with a complex structure that includes a phthalazinone moiety

Scientific Research Applications

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by further functionalization to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: A closely related compound that serves as a precursor in the synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid.

    Phthalic Anhydride: Another related compound used in the initial steps of the synthesis.

    Hydrazine: A reagent used in the formation of the phthalazinone moiety.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUAVUXZOYSZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359011
Record name 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4572-80-9
Record name 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dihydrophthalazine-1,4-dione(8.1 g; 0.05 mol) was suspended in 100 ml of absolute ethanol containing a catalytic amount of sodium ethoxide. Ethyl acrylate (5.0 g; 0.05 mol) was added to the suspension and the mixture was reacted under reflux for 42 hours. The hot reaction mixture was filtered and the solvent removed in vacuo. The product thus formed was dissolved in sodium hydroxide (0.07 M; 250 ml) and stirred overnight. The solution was acidified by the addition of hydrogen chloride resulting in the formation of a white crystalline solid. The solid was recrystallized from water to produce the product, 2-(2'-carboxyethyl)-2,3-dihydrophthalazine-1,4-dione.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

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